![molecular formula C32H32IN3O7 B14889483 N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine is a synthetic nucleoside that has garnered attention for its antiviral and anticancer properties . This compound is an activator of deoxyribonucleosides and can be used to synthesize DNA, RNA, or other modified nucleosides . Its molecular formula is C32H32IN3O7, and it has a molecular weight of 697.52 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine involves multiple steps. The starting material is typically 2’-deoxycytidine, which undergoes acetylation at the N4 position and iodination at the 5 position. The 5’-O-DMT (dimethoxytrityl) group is then introduced to protect the hydroxyl group. The reaction conditions often involve the use of acetic anhydride for acetylation, iodine for iodination, and dimethoxytrityl chloride for the protection step .
Industrial Production Methods
Industrial production of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis machines and stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes .
科学的研究の応用
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine has a wide range of scientific research applications:
作用機序
The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
類似化合物との比較
Similar Compounds
N4-Acetyl-2’-deoxy-5’-O-DMT-cytidine: Similar in structure but lacks the iodine atom at the 5 position.
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Similar in structure but has a benzoyl group instead of an acetyl group at the N4 position.
Uniqueness
N4-Acetyl-2’-deoxy-5’-O-DMT-5-iodocytidine is unique due to the presence of the iodine atom at the 5 position, which imparts distinct chemical and biological properties. This modification enhances its antiviral and anticancer activities compared to similar compounds .
特性
分子式 |
C32H32IN3O7 |
|---|---|
分子量 |
697.5 g/mol |
IUPAC名 |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H32IN3O7/c1-20(37)34-30-26(33)18-36(31(39)35-30)29-17-27(38)28(43-29)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-16,18,27-29,38H,17,19H2,1-3H3,(H,34,35,37,39)/t27-,28+,29+/m0/s1 |
InChIキー |
DRFMTRYDEDWHQT-ZGIBFIJWSA-N |
異性体SMILES |
CC(=O)NC1=NC(=O)N(C=C1I)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
正規SMILES |
CC(=O)NC1=NC(=O)N(C=C1I)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


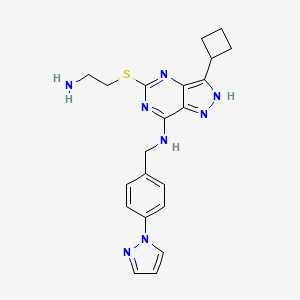
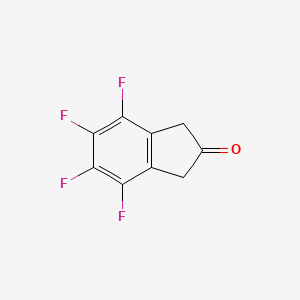
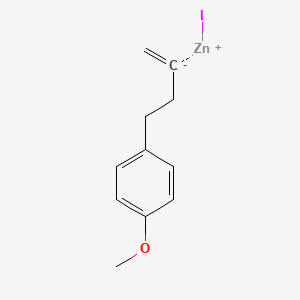
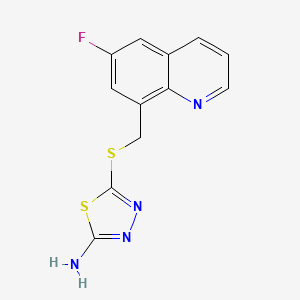
![(R)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14889423.png)
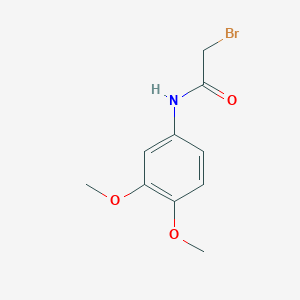
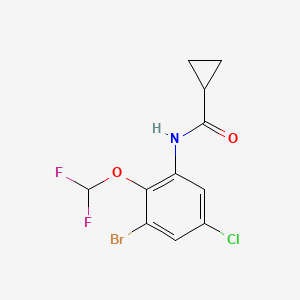
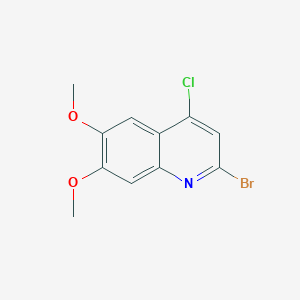
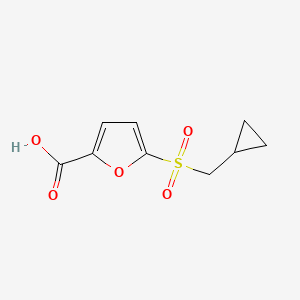
![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)
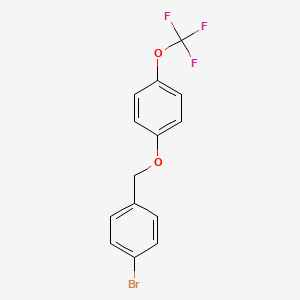
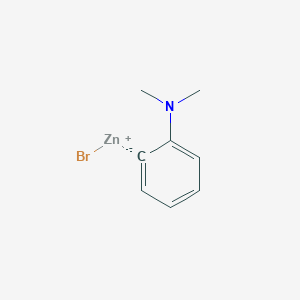

![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
